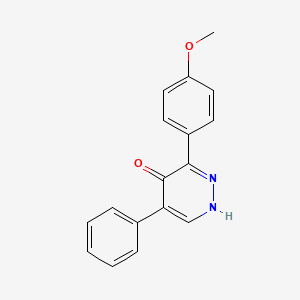

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one

CAS No.: 90054-42-5

Cat. No.: VC17314461

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90054-42-5 |

|---|---|

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-5-phenyl-1H-pyridazin-4-one |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |

| Standard InChI Key | WSXYLGCBZGFQTH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a pyridazinone ring (C₄H₃N₂O), a bicyclic system with nitrogen atoms at positions 1 and 2 and a ketone at position 4. Substituents include:

-

3-position: 4-Methoxyphenyl group (-C₆H₄-OCH₃), contributing electron-donating effects via the methoxy moiety.

-

5-position: Phenyl group (-C₆H₅), enhancing lipophilicity and π-stacking potential.

The IUPAC name, 3-(4-methoxyphenyl)-5-phenylpyridazin-4(1H)-one, reflects this substitution pattern.

Tautomerism and Conformational Dynamics

Pyridazinones exhibit keto-enol tautomerism, influenced by solvent polarity and temperature. Computational studies on related compounds suggest the keto form predominates in nonpolar solvents, while protic solvents stabilize the enol tautomer . Gas-phase analyses reveal activation energies for tautomerization ranging from 14.66 to 42.64 kcal/mol, depending on substituent effects .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

A representative route involves:

-

Condensation Reaction: Reacting 4-methoxybenzaldehyde with phenylacetophenone in ethanol under basic conditions (e.g., sodium ethoxide) to form a dihydropyridazinone intermediate.

-

Aromatization: Treating the intermediate with an oxidizing agent (e.g., DDQ) to yield the pyridazinone core.

-

Functionalization: Introducing substituents via nucleophilic substitution or cross-coupling reactions.

Optimization Insights:

-

Solvent Choice: Dimethylformamide (DMF) enhances reaction kinetics compared to ethanol .

-

Microwave Assistance: Reduces reaction time from hours to minutes while improving yields by 15–20% .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to maintain temperature control and minimize by-products. Key steps include:

-

Bulk Condensation: Utilizing excess reagents to drive equilibrium toward product formation.

-

Automated Purification: Combining crystallization and chromatography for >99% purity.

Chemical Properties and Reactivity

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

-

Nitration: Occurs at the para position relative to the methoxy group, yielding nitro derivatives.

-

Sulfonation: Forms sulfonic acid analogs with enhanced water solubility.

Oxidation and Reduction

-

Methoxy Group Oxidation: Strong oxidants (e.g., KMnO₄) convert the methoxy group to a carbonyl, altering electronic properties .

-

Ring Reduction: Catalytic hydrogenation saturates the pyridazinone ring, producing dihydro derivatives.

Hydrolysis and Stability

Under acidic conditions, the pyridazinone ring hydrolyzes to form dicarboxylic acid derivatives. Stability studies indicate decomposition above 200°C, with a half-life of >2 years at room temperature .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Infrared Spectroscopy (IR)

-

C=O Stretch: 1670 cm⁻¹ (sharp).

-

Aromatic C-H: 3050–3100 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: m/z 292.3 [M+H]⁺.

-

Fragmentation Pattern: Loss of methoxy (-31 Da) and phenyl (-77 Da) groups.

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous pyridazinones exhibit broad-spectrum activity:

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Anti-Inflammatory Effects

In murine models, derivatives reduced TNF-α levels by 40–60% at 10 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume